![molecular formula C13H13ClN2OS2 B2694674 N-(4-chlorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide CAS No. 942005-86-9](/img/structure/B2694674.png)
N-(4-chlorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide
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Description
N-(4-chlorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide, commonly referred to as CMFDA, is a fluorescent dye that has been widely used in scientific research. This compound is known for its ability to label cells and proteins, making it an important tool for studying cellular processes and protein interactions.
Scientific Research Applications
Anticancer Potential
Research into thiazole derivatives, similar to N-(4-chlorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide, has shown promising anticancer activities. For instance, the synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents have been explored. These compounds, including variations such as 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, demonstrated selective cytotoxicity against human lung adenocarcinoma cells while showing minimal effects on non-cancerous cell lines, suggesting their potential as selective anticancer agents (A. Evren, L. Yurttaş, Busra Eksellı, & Gülşen Akalın-Çiftçi, 2019).
α-Glucosidase Inhibitory Activity
Another study highlighted the synthesis of N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide which were evaluated for their α-glucosidase inhibitory potential. These compounds were found to be promising inhibitors, suggesting their potential application in managing diabetes or obesity by modulating glucose metabolism (M. Iftikhar et al., 2019).
Antimicrobial and Antifungal Activities
Further studies have synthesized and tested various thiazole compounds for their antimicrobial and antifungal activities. Such research is vital for discovering new compounds that could lead to the development of novel antibiotics or antifungal agents to combat resistant strains of bacteria and fungi. For example, the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents showed moderate activity against pathogenic strains, indicating their potential as leads for developing new antimicrobial drugs (P. Sah, Pratibha Bidawat, M. Seth, & Chandra Prakash Gharu, 2014).
Enzyme Inhibition for Therapeutic Applications
Compounds related to N-(4-chlorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide have also been evaluated for their enzyme inhibitory activities, which could be beneficial for treating various diseases. For instance, new synthetic 1,2,4-triazole derivatives have been studied for cholinesterase inhibition and molecular docking studies, indicating their potential use in treating diseases like Alzheimer's by inhibiting enzymes that break down neurotransmitters (N. Riaz et al., 2020).
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS2/c1-9-15-12(7-19-9)6-18-8-13(17)16-11-4-2-10(14)3-5-11/h2-5,7H,6,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHYWFIPEAHWSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSCC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide |
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